molecular formula C8H8FNO2 B12116146 Benzeneacetamide, 2-fluoro--alpha--hydroxy-

Benzeneacetamide, 2-fluoro--alpha--hydroxy-

Cat. No.: B12116146
M. Wt: 169.15 g/mol
InChI Key: WFZICMDFFOXVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene ring attached to an acetamide backbone, with a fluorine atom and a hydroxyl group substituted at the α-position. Such substitutions are critical in modulating physicochemical properties (e.g., solubility, stability) and biological activity. Below, we compare this hypothetical compound with structurally similar analogs documented in the literature.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)

InChI Key

WFZICMDFFOXVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)O)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Condensation of Fluorobenzene

The synthesis begins with the Friedel-Crafts acylation of fluorobenzene using phenyl acetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. This reaction proceeds at temperatures between −10°C and 0°C, yielding 1-(4-fluorophenyl)-2-phenylethanone as the primary product with 99.02% purity by HPLC. Key steps include:

  • Catalyst Activation : AlCl₃ (1.54 mol) is added to fluorobenzene under nitrogen at −10°C.

  • Acyl Chloride Addition : Phenyl acetyl chloride (1.43 mol) is introduced dropwise over 2–2.5 hours.

  • Workup : The reaction mixture is quenched with ice-water and hydrochloric acid, followed by extraction with methylene chloride and sequential washes with sodium bicarbonate, water, and brine.

Halogenation with Bromine and Hydrobromic Acid

The ketone intermediate undergoes halogenation using bromine (0.68 mol) in a mixture of hydrobromic acid (30% in acetic acid) and methylene chloride at 19–26°C. This step introduces a bromine atom at the α-position, forming 2-bromo-1-(4-fluorophenyl)-2-phenylethanone. Excess bromine is neutralized with sodium sulfite, and the product is purified via repeated washes with sodium bicarbonate and brine.

Amidation and Hydroxylation Reactions

Nucleophilic Displacement with 4-Methyl-3-Oxo-N-Phenylpentanamide

The halogenated intermediate reacts with 4-methyl-3-oxo-N-phenylpentanamide in acetone under basic conditions (K₂CO₃) at 55–60°C. This nucleophilic substitution replaces the bromine with the pentanamide group, forming a tertiary alcohol intermediate. Key process parameters include:

  • Reagent Ratios : 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (0.195 mol) and pentanamide (0.243 mol).

  • Reaction Time : 7–8 hours under reflux.

  • Isolation : The product is recrystallized from isopropyl alcohol, yielding 74% of the amide derivative.

Hydroxylation via Silyl Ether Deprotection

A parallel route involves the use of trimethylsilyl (TMS) protecting groups. 5-Chloro-α,2-[(trimethylsilyl)oxy]benzenacetonitrile is treated with ethyl chloroformate at −78°C, followed by deprotection with triethylamine hydrofluoride (48.99 mmol) at 0°C. This step generates the free hydroxyl group adjacent to the acetamide moiety.

Structural Confirmation and Purification

Crystallization and Drying

Crude products are purified via recrystallization from isopropyl alcohol, with heating to 82.5°C followed by gradual cooling to 32°C. Final drying under vacuum at 75°C ensures a moisture content below 0.5%.

Analytical Characterization

  • HPLC Purity : Post-synthesis batches show ≥98.85% purity by HPLC.

  • Molecular Weight : Confirmed as 169.15 g/mol via mass spectrometry (PubChem CID 22713678).

  • Structural Elucidation : The IUPAC name 2-(2-fluorophenyl)-2-hydroxyacetamide and SMILES string C1=CC=C(C(=C1)C(C(=O)N)O)F validate the target structure.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsTemperature RangeYieldPurity
Friedel-CraftsAlCl₃, phenyl acetyl chloride−10°C to 0°C99.02%99.02%
HalogenationBr₂, HBr/AcOH19–26°C77.7%98.85%
Silyl DeprotectionTriethylamine hydrofluoride0°CN/A≥95%

Process Optimization Considerations

Temperature Control

Low-temperature conditions (−78°C to 0°C) are critical during lithiation and silyl deprotection steps to prevent side reactions such as over-halogenation or TMS group migration.

Solvent Selection

  • Tetrahydrofuran (THF) : Used for lithiation and Grignard-type reactions due to its ability to stabilize enolates.

  • Methylene Chloride : Preferred for extractions and halogenation steps owing to its immiscibility with aqueous phases.

Byproduct Management

Deoxy benzoin byproducts are minimized by maintaining stoichiometric excess of acyl chloride during Friedel-Crafts reactions .

Scientific Research Applications

Pharmaceutical Applications

Benzeneacetamide, 2-fluoro-alpha-hydroxy- serves as an important intermediate in drug synthesis. Its structural features allow it to interact with biological systems effectively, making it a candidate for developing therapeutic agents. Compounds with similar structures have shown various biological activities, which can be leveraged in pharmaceutical research.

Potential Therapeutic Uses:

  • Antibacterial Agents: The compound has been investigated for its potential as an antibacterial agent. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that Benzeneacetamide, 2-fluoro-alpha-hydroxy- may exhibit similar properties .
  • Neuroprotective Effects: Research indicates that compounds with hydroxy and fluorine groups can possess neuroprotective effects. This could be relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have focused on exploring the pharmacodynamics and pharmacokinetics of Benzeneacetamide, 2-fluoro-alpha-hydroxy-. These investigations reveal insights into how this compound interacts with biological targets and its metabolic pathways.

Research Highlights:

  • A study indicated that compounds similar to Benzeneacetamide exhibit significant interactions with specific protein targets involved in disease pathways .
  • Investigations into its stability and solubility suggest favorable conditions for formulation in pharmaceutical applications .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features of "Benzeneacetamide, 2-fluoro-α-hydroxy-" and its analogs:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Properties/Applications
Benzeneacetamide, α-hydroxy-α-phenyl- 4746-87-6 α-hydroxy, α-phenyl C14H13NO2 239.26 g/mol Antioxidant potential
Benzeneacetamide, α-hydroxy-N-methyl-α-phenyl- 7472-45-9 α-hydroxy, N-methyl, α-phenyl C15H15NO2 241.28 g/mol Synthetic intermediate
Tropicamide 1508-75-4 N-ethyl, α-(hydroxymethyl), pyridine C17H20N2O2 284.35 g/mol Mydriatic (eye dilation)
Atenolol 29122-68-7 4-[2-hydroxy-3-(isopropylamino)propoxy] C14H22N2O3 266.34 g/mol Beta-blocker for hypertension
Suvecaltamide Hydrochloride N/A Trifluoroethoxy, isopropyl C22H25F3N2O2·HCl 456.91 g/mol Treatment of essential tremor
2-Phenylacetamide 103-81-1 None (parent compound) C8H9NO 135.16 g/mol Pharma intermediate
Key Observations:

Substituent Effects on Bioactivity: Fluorine: In Suvecaltamide, a trifluoroethoxy group enhances metabolic stability and receptor binding . For "2-fluoro-α-hydroxy-Benzeneacetamide", the fluorine atom may similarly improve lipophilicity and resistance to enzymatic degradation. Hydroxy Groups: The α-hydroxy substitution in Benzeneacetamide, α-hydroxy-α-phenyl- (CAS 4746-87-6) is associated with antioxidant activity, likely due to radical scavenging . This functional group may confer similar properties to the fluorinated analog. N-Substituents: Tropicamide’s N-ethyl and pyridinylmethyl groups enable antimuscarinic activity by facilitating interactions with ocular receptors . In contrast, Atenolol’s isopropylamino-propoxy chain targets adrenergic receptors .

Polar Surface Area (PSA): Atenolol’s PSA (58.56) suggests moderate solubility , while Suvecaltamide’s trifluoroethoxy group may reduce polarity, enhancing membrane permeability .

Biological Activity

Benzeneacetamide, 2-fluoro-alpha-hydroxy- is a compound of significant interest due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzeneacetamide, 2-fluoro-alpha-hydroxy- has the chemical formula C8H8FNO2C_8H_8FNO_2 and a molecular weight of approximately 185.15 g/mol. Its structure features a benzene ring, an acetamide group, and a fluorine atom attached to the alpha position of a hydroxy group. These unique functional groups contribute to its reactivity and biological properties.

Biological Activity

Research indicates that Benzeneacetamide, 2-fluoro-alpha-hydroxy- exhibits various biological activities:

  • CNS Activity : Some derivatives may influence the central nervous system, potentially acting as anxiolytics or antidepressants.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, which could be beneficial in treating various conditions.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in infection control.

Comparative Biological Activity

To understand the significance of Benzeneacetamide, 2-fluoro-alpha-hydroxy-, it is helpful to compare it with related compounds:

Compound Name Structure Features Biological Activity
BenzeneacetamideBasic amide structureAntimicrobial properties
BenzamideLacks fluorine; simpler structureAntidepressant activity
4-FluorobenzamideContains fluorine but lacks hydroxyAnticancer properties
2-HydroxybenzamideHydroxylated version without fluorineNeuroprotective effects
FluorobenzeneAromatic compound with only fluorineLimited biological activity

Benzeneacetamide, 2-fluoro-alpha-hydroxy- stands out due to its combination of both fluorine and hydroxy groups, enhancing its reactivity and potential biological activity compared to other similar compounds.

The mechanism of action for Benzeneacetamide, 2-fluoro-alpha-hydroxy- is not fully elucidated but may involve interactions with various biological targets. Research on related compounds suggests that they can modulate neurotransmitter systems and enzyme activities, which could be relevant for understanding the pharmacodynamics of this compound.

Case Studies and Research Findings

  • CNS Effects : A study indicated that derivatives of benzeneacetamides could affect serotonin pathways in animal models, suggesting potential for anxiety and depression treatments .
  • Antimicrobial Testing : In vitro studies have shown that compounds similar to Benzeneacetamide exhibit significant antimicrobial activity against various pathogens. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition of bacterial growth .
  • Cancer Research : Investigations into structural analogs have shown that modifications in the benzene ring can enhance anticancer properties. For example, certain fluorinated derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-α-hydroxy-benzeneacetamide?

  • Methodological Answer : The synthesis of fluorinated benzeneacetamide derivatives typically involves multi-step reactions. For fluorination, electrophilic aromatic substitution or nucleophilic fluorination reagents (e.g., Selectfluor™) can introduce fluorine at the ortho position. Hydroxylation at the α-position may require oxidation of a ketone intermediate using reagents like potassium permanganate in a controlled aqueous medium . Post-synthetic purification via column chromatography or recrystallization ensures purity (>98%, as noted in phenylacetamide analogs) . Safety protocols for handling fluorinated intermediates (e.g., fume hoods, PPE) should align with SDS guidelines .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : Confirm fluorine and hydroxy group positions via 19F^{19}\text{F} and 1H^{1}\text{H} NMR, with chemical shifts compared to databases like NIST Chemistry WebBook .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., Exact Mass: ~183.05 g/mol predicted for C8_8H8_8FNO2_2).
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
  • Thermal Analysis : Determine melting points and stability via differential scanning calorimetry (DSC).

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if airborne particles are generated .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the α-hydroxy group .
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • Cross-validate experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies. For example, NIST data for fluorinated aromatics can clarify unexpected 19F^{19}\text{F} shifts .
  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Compare experimental IR spectra with computed vibrational modes to confirm functional groups .

Q. What experimental design considerations are essential for evaluating biological activity?

  • Methodological Answer :

  • In Vitro Assays : Screen for receptor binding (e.g., opioid receptors, given structural similarity to U69,593 derivatives) using competitive binding assays with 3H^3\text{H}-labeled ligands .
  • Dose-Response Studies : Prepare stock solutions in DMSO/ethanol (≤1% final concentration) to avoid solvent toxicity .
  • Control Groups : Include fluorinated analogs (e.g., 4-fluorobenzoic acid) to isolate fluorine-specific effects .

Q. How can researchers optimize reaction yields while minimizing impurities?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation.
  • Fluorination Optimization : Adjust reaction temperature and solvent polarity (e.g., DMF for SNAr reactions) to enhance regioselectivity .
  • Byproduct Analysis : Identify impurities via LC-MS and mitigate them using scavenger resins (e.g., polymer-bound triphenylphosphine for halogen removal) .

Q. What strategies address compound instability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) to identify labile groups (e.g., α-hydroxy esters). Stabilize via prodrug strategies (e.g., acetyl protection) .
  • Light Sensitivity : Store solutions in amber vials and assess photodegradation via UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.